molecular formula C11H15NO B1595475 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 52372-97-1

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1595475
CAS RN: 52372-97-1
M. Wt: 177.24 g/mol
InChI Key: WGLJGXBRZQHFBR-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with the molecular formula C11H15NO . It is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 177.25 .


Molecular Structure Analysis

The InChI code for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C11H15NO/c1-13-11-7-3-4-8-9 (11)5-2-6-10 (8)12/h3-4,7,10H,2,5-6,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 177.25 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been synthesized from 2-naphthoic acid through a six-step process including bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis. This compound has potential biological activity (Öztaşkın, Göksu, & SeÇen, 2011).
  • A chemoenzymatic synthesis approach was used for the synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT (Orsini, Sello, Travaini, & Gennaro, 2002).

Chemical Transformations and Analyses

  • Studies on the hydrolysis of aryl epoxides, including 5-methoxyindene oxide and 6-methoxy-1,2,3,4-tetrahydronaphthalene-1,2-epoxide, revealed insights into the stereochemistry of their reactions with lithium halides (Bartas-Yacoubou et al., 2002).
  • The reduction of acyl-protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, involving 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, showed stereoselective reduction processes important for synthesizing bioactive compounds (Wei-dong, 2013).
  • An investigation into the conformational analysis, UV-VIS, MESP, NLO, and NMR studies of 6-methoxy-1,2,3,4-tetrahydronaphthalene provided valuable data on its vibrational properties and conformational stability (Arivazhagan, Kavitha, & Subhasini, 2014).

Potential Applications in Synthesis of Complex Molecules

  • Research on the crystal structures of derivatives of 1,2,3,4-tetrahydronaphthalene highlights their importance in efforts towards synthesizing complex molecules like elisabethin A (Kaiser, Weil, Gärtner, & Enev, 2023).
  • The development of a large-scale stereoselective process for (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride demonstrates its potential in the synthesis of stereochemically pure compounds (Han et al., 2007).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLJGXBRZQHFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966771
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

52372-97-1
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 5-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.19, 7.05, 6.75, 4.00, 3.84, 2.76, 2.61, 1.97, 1.70; 13C NMR (100 MHz, CDCl3) δ 157.44, 142.83, 126.67, 126.02, 120.53, 108.09, 55.72, 49.75, 33.21, 23.57, 19.11; HRMS (FAB) calcd for C11H15NO+H 178.1232, found 178.1233.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Mendes, P Merino, T Soler… - The Journal of …, 2019 - ACS Publications
The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol. The resulting …
Number of citations: 17 pubs.acs.org

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